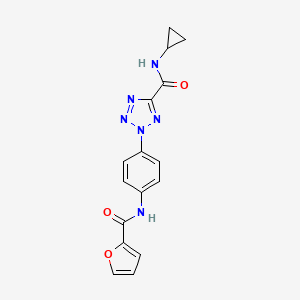

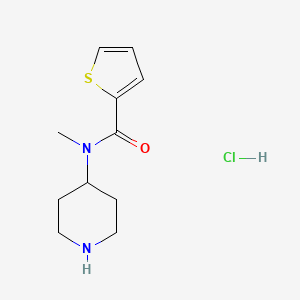

N-cyclopropyl-2-(4-(furan-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-cyclopropyl-2-(4-(furan-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a chemical entity that appears to be related to a class of compounds with potential antiallergic properties. The related compound, 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides, has been synthesized and shown to exhibit potent antiallergic activity, as demonstrated by its ability to inhibit the action of serotonin, histamine, and bradykinin in rats . This suggests that this compound may also possess similar biological activities and could be of interest in the development of antiallergic therapeutics.

Synthesis Analysis

The synthesis of related furan carboxamide derivatives involves a novel rearrangement process. Specifically, the synthesis of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides is achieved by treating N-substituted 2-amino-4,5-dihydro-4-oxofuran-3-carboxylic acids with chlorooxobis(2-oxo-1,3-oxazolidin-3-yl)phosphorus and an aromatic amine in the presence of triethylamine (Et3N). This process results in a 3(2H)-furanone-2(5H)-furanone rearrangement, facilitating the preparation of the amides . This method could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

While the molecular structure of this compound is not explicitly detailed in the provided papers, the structure of related compounds suggests a complex arrangement of rings, including a furanone ring and a tetrazole ring. These structural features are important for the biological activity of these molecules, as they are likely involved in the interaction with biological targets that mediate allergic responses .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate a high degree of specificity and selectivity. The rearrangement process that leads to the formation of the furan carboxamide derivatives is a key reaction that defines the structural identity of these compounds. The ability to inhibit various mediators of allergic reactions suggests that these compounds can participate in specific chemical interactions within biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the related compound CI-922, a 3,7-dimethoxy-4-phenyl-N-1H-tetrazol-5-yl-4H-furo[3,2-b]indole-2-carboxamide, has been analyzed in human plasma using a robotic liquid chromatographic assay. This assay involves solid-phase extraction and spectrophotometric monitoring, suggesting that similar analytical techniques could be applied to determine the physical and chemical properties of this compound . The recovery and precision data provided for CI-922 could serve as a benchmark for the analysis of related compounds.

Aplicaciones Científicas De Investigación

Antibacterial Activities

A study by Aktan, Gündüzalp, and Özmen (2017) on carboxamides and their Cu(II), Zn(II) complexes, including derivatives similar to the requested compound, reported significant antibacterial effects against E. coli. These compounds, particularly the Cu(II) complex, demonstrated potential as antibacterial agents, highlighting their relevance in addressing microbial resistance (Aktan et al., 2017).

Antiprotozoal Agents

Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including compounds structurally related to the one , showing strong DNA affinities and potent in vitro and in vivo activities against T. b. rhodesiense and P. falciparum. This research emphasizes the potential of such compounds in developing new antiprotozoal drugs (Ismail et al., 2004).

Synthesis of Novel Compounds

Research on the synthesis and properties of various furan derivatives, including furan-2-carboxamides, has led to the development of new chemical entities with diverse potential applications. For instance, the synthesis of cyan dyes from diethylaminobenzofuran-2-carboxaldehyde explores the applicability of furan derivatives in materials science and dye chemistry (Davis et al., 2010).

Propiedades

IUPAC Name |

N-cyclopropyl-2-[4-(furan-2-carbonylamino)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O3/c23-15(13-2-1-9-25-13)17-11-5-7-12(8-6-11)22-20-14(19-21-22)16(24)18-10-3-4-10/h1-2,5-10H,3-4H2,(H,17,23)(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVFLHYEPFXOEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2506485.png)

![2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2506496.png)

![N-[(2-Chlorophenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2506504.png)

![(5-Chloro-6-hydroxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2506508.png)